molecular formula C7H4FN B118710 2-Fluorobenzonitrile CAS No. 394-47-8

2-Fluorobenzonitrile

Cat. No. B118710
CAS RN: 394-47-8
M. Wt: 121.11 g/mol
InChI Key: GDHXJNRAJRCGMX-UHFFFAOYSA-N
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Description

2-Fluorobenzonitrile, also known as o-fluorobenzonitrile, is an organic aromatic fluoride . It has a wide range of applications in pharmaceuticals, pesticides, dyestuffs, etc . In the field of dyestuff, the introduction of fluorine atom makes the dyed products bright and colorful and less likely to fade .


Molecular Structure Analysis

The molecular formula of 2-Fluorobenzonitrile is C7H4FN . The molecular weight is 121.11 . The structure of 2-Fluorobenzonitrile can be represented as FC6H4CN .


Chemical Reactions Analysis

2-Fluorobenzonitrile reacts with lithium N,N-dialkylaminoborohydride reagent to yield 2-(N,N-dialkylamino)benzylamines . It was used in the synthesis of 3-amino-1,2-benzisoxazoles, 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole, 5-(4′-methyl[1,1′-biphenyl]-2-yl)-1H-tetrazole, and xanthone-iminium triflates .


Physical And Chemical Properties Analysis

2-Fluorobenzonitrile is a liquid at room temperature . It has a density of 1.116 g/mL at 25 °C . The boiling point is 90 °C/21 mmHg or 193.6±0.0 °C at 760 mmHg . The refractive index is 1.505 .

Scientific Research Applications

Synthesis of Benzylamines

2-Fluorobenzonitrile: is used as a precursor in the synthesis of 2-(N,N-dialkylamino)benzylamines . This reaction typically involves the compound reacting with lithium N,N-dialkylaminoborohydride reagents . Benzylamines are important intermediates in the production of pharmaceuticals and agrochemicals due to their biological activity.

Creation of 3-Amino-1,2-Benzisoxazoles

The compound is instrumental in synthesizing 3-amino-1,2-benzisoxazoles , which are valuable in medicinal chemistry. These heterocyclic compounds exhibit a range of biological activities and are potential therapeutic agents .

Development of Xanthone-Iminium Triflates

2-Fluorobenzonitrile: is utilized in the preparation of xanthone-iminium triflates . These compounds are used in organic synthesis and can act as intermediates for various chemical transformations .

Production of Tetrazole Derivatives

It serves as a starting material for the synthesis of 5-(4′-methyl[1,1′-biphenyl]-2-yl)-1H-tetrazole . Tetrazoles are known for their application in pharmaceuticals, with several drugs containing the tetrazole moiety .

Synthesis of Aminomethyl-Benzisoxazole Derivatives

2-Fluorobenzonitrile: is also used to produce 6-(acetylaminomethyl)-3-amino-1,2-benzisoxazole . This compound is another example of a biologically active molecule that can be further modified for pharmaceutical applications .

Safety And Hazards

2-Fluorobenzonitrile is classified as a combustible liquid . It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this chemical . It should be used only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-fluorobenzonitrile
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InChI

InChI=1S/C7H4FN/c8-7-4-2-1-3-6(7)5-9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHXJNRAJRCGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FN
Source PubChem
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DSSTOX Substance ID

DTXSID6059942
Record name Benzonitrile, 2-fluoro-
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Molecular Weight

121.11 g/mol
Source PubChem
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Product Name

2-Fluorobenzonitrile

CAS RN

394-47-8
Record name 2-Fluorobenzonitrile
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Record name 2-Fluorobenzonitrile
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Record name 2-Fluorobenzonitrile
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Record name Benzonitrile, 2-fluoro-
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Record name 2-fluorobenzonitrile
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

20.15 grams(0.l mole) of the product prepared in Example 1 above, 12 grams(0.21 mole) spray-dried potassium fluoride, and 45 milliliters sulfolane were heated under nitrogen to 230°-248° C. for one hour. The product was distilled directly through a 5-inch(12.7 centimeters) vigreaux column to give 6.9 grams 2-fluorobenzonitrile having a boiling point of 91°-92° C. at 27 mm Hg. The infrared spectrum was identical with that of the published spectrum. Based on 2-cyanobenzenesulfonyl chloride, the per cent yield of 2-fluorobenzonitrile was 57. Based on saccharin, the overall yield was 52.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of 2-Fluorobenzonitrile?

A1: The molecular formula of 2-Fluorobenzonitrile is C₇H₄FN. It has a molecular weight of 121.11 g/mol. []

Q2: What spectroscopic data is available for 2-Fluorobenzonitrile?

A2: 2-Fluorobenzonitrile has been characterized using various spectroscopic techniques including Fourier Transform Microwave (FTMW) spectroscopy, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy. These analyses provide information about its structure, vibrational frequencies, and electronic environment. [, , ]

Q3: How does the fluorine atom in 2-Fluorobenzonitrile influence its reactivity?

A3: The fluorine atom, being highly electronegative, withdraws electron density from the aromatic ring, making it more susceptible to nucleophilic aromatic substitution (SNAr) reactions. This property is particularly useful in synthesizing various substituted benzonitriles and heterocycles. [, , , , ]

Q4: What is the impact of substituents on the benzene ring of 2-Fluorobenzonitrile on its activity?

A4: The presence and nature of substituents on the benzene ring significantly influence the reactivity and biological activity of 2-Fluorobenzonitrile derivatives. For instance, electron-withdrawing groups generally enhance the reactivity towards nucleophiles. [, , , ] In the context of biological activity, specific substitutions are crucial for interactions with targets like the 5-hydroxytryptamine receptor 2B. []

Q5: Can 2-Fluorobenzonitrile act as a ligand in metal-catalyzed reactions?

A5: While 2-Fluorobenzonitrile itself is not commonly used as a ligand, its derivatives, particularly phosphino-oxazolines derived from it, have shown promise as chiral ligands in palladium-catalyzed allylic substitution reactions. These ligands offer enantiocontrol, enabling the synthesis of enantiomerically enriched compounds. []

Q6: What heterocyclic compounds can be synthesized using 2-Fluorobenzonitrile as a starting material?

A6: 2-Fluorobenzonitrile serves as a versatile precursor for synthesizing various heterocycles. These include quinazolines, particularly 2,4-diaminoquinazolines, which are often obtained in good yields. [, , ] Other accessible heterocycles include benzisoxazoles, benzoxazines, benzothienopyrimidines, and dixanthones. [, , , , ]

Q7: Have computational methods been employed to study 2-Fluorobenzonitrile?

A7: Yes, computational techniques like Density Functional Theory (DFT) have been instrumental in understanding the structural and electronic properties of 2-Fluorobenzonitrile. For instance, DFT calculations have been used to study its vibrational frequencies, ground and excited state geometries, and ionization energies. [] Furthermore, molecular modeling techniques, such as natural bond orbital (NBO) analysis, have been employed to explain observed geometry changes in fluorinated benzonitriles. []

Q8: What are the potential applications of 2-Fluorobenzonitrile derivatives in medicinal chemistry?

A8: Research suggests that 2-Fluorobenzonitrile derivatives hold promise for developing new drug candidates. For example, a derivative has been explored as a potential treatment for pulmonary hypertension due to its 5-HT2BR antagonist activity. [] Additionally, it serves as a key intermediate in the synthesis of various angiotensin II receptor antagonists. []

Q9: What are the applications of 2-Fluorobenzonitrile in material science?

A9: Derivatives of 2-Fluorobenzonitrile, specifically those incorporating carbazole units, are being investigated for their potential in polymer light-emitting diodes (PLEDs) due to their fluorescent properties and potential for high light efficiency. []

Q10: How is 2-Fluorobenzonitrile analyzed and characterized?

A10: Various analytical techniques are employed for the characterization and quantification of 2-Fluorobenzonitrile and its derivatives. These techniques include:

  • Spectroscopy: FTMW spectroscopy helps determine molecular structures and properties. [] IR spectroscopy identifies functional groups and analyzes reaction progress. []
  • Chromatography: Fluorous solid-phase extraction (F-SPE) is used to purify compounds tagged with fluorous oxime. []
  • Crystallography: X-ray crystallography has been employed to determine the solid-state structures of 2-Fluorobenzonitrile derivatives, providing insights into their molecular packing and intermolecular interactions. []

Q11: Are there alternative reagents to 2-Fluorobenzonitrile in specific reactions?

A11: Depending on the target compound and reaction conditions, alternative reagents may exist. For instance, while 2-Fluorobenzonitrile is a common precursor for 2,4-diaminoquinazolines, using formamidine or acetamidine can yield 4-aminoquinazolines or 2-methyl-4-aminoquinazolines, albeit in lower yields. []

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